molecular formula C8H15NO3S B12085219 [(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol

[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol

Cat. No.: B12085219
M. Wt: 205.28 g/mol
InChI Key: SMYBKSITAKGHML-SSDOTTSWSA-N
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Description

[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol is a chiral compound featuring a pyrrolidine ring substituted with a cyclopropanesulfonyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via sulfonylation reactions using cyclopropanesulfonyl chloride and a base like triethylamine.

    Addition of the Methanol Moiety: The methanol group can be introduced through reduction reactions, such as the reduction of a corresponding aldehyde or ketone using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4 (sodium borohydride), or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various sulfonamide, sulfonate, or sulfone derivatives.

Scientific Research Applications

[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating receptor functions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.

    Cyclopropane Derivatives: Compounds containing cyclopropane rings, such as cyclopropylamines, exhibit similar reactivity and biological activities.

Uniqueness

[(2R)-1-(cyclopropanesulfonyl)pyrrolidin-2-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropanesulfonyl group enhances its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15NO3S

Molecular Weight

205.28 g/mol

IUPAC Name

[(2R)-1-cyclopropylsulfonylpyrrolidin-2-yl]methanol

InChI

InChI=1S/C8H15NO3S/c10-6-7-2-1-5-9(7)13(11,12)8-3-4-8/h7-8,10H,1-6H2/t7-/m1/s1

InChI Key

SMYBKSITAKGHML-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@H](N(C1)S(=O)(=O)C2CC2)CO

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2CC2)CO

Origin of Product

United States

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